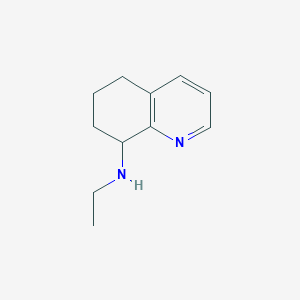

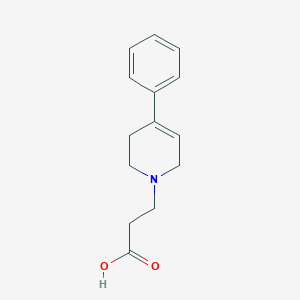

![molecular formula C8H14N4 B1429634 2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine CAS No. 1368380-60-2](/img/structure/B1429634.png)

2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine

Descripción general

Descripción

“2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is a novel heterocyclic compound. It is related to the class of compounds known as triazolopyridines, which are characterized by a pyridine ring fused with a 1,2,4-triazole ring .

Molecular Structure Analysis

The InChI code for “2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is1S/C8H14N4/c1-2-7-10-8-4-3-6(9)5-12(8)11-7/h6H,2-5,9H2,1H3 . This indicates that the compound has a molecular weight of 166.23 g/mol . Physical And Chemical Properties Analysis

“2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine” is an oil at room temperature . It has a molecular weight of 166.23 g/mol . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Heterocyclic Chemistry and Biological Activity

Triazoles, including variations like 1,2,4-triazoles, have been extensively studied for their versatile applications in medicinal chemistry, organic synthesis, and material science. These compounds exhibit a broad spectrum of biological activities due to their heterocyclic nature, which makes them pivotal in drug discovery and development processes. For instance, triazole derivatives are known for their antibacterial, antiviral, and anticancer properties (Jie Li & Junwei Zhang, 2021; M. V. Ohloblina, 2022). These activities are attributed to the triazole ring's ability to mimic the peptide bond, enhancing binding interactions with biological targets.

Synthesis and Applications in Organic Chemistry

The reactivity of triazole compounds towards various nucleophiles and electrophiles opens avenues for complex organic syntheses, leading to novel materials and pharmaceutical agents. Triazoles serve as scaffolds for constructing compounds with potential applications in treating central nervous system disorders, indicating their importance in neuropharmacology (S. Saganuwan, 2017). Their structural versatility allows for the development of various derivatives with enhanced properties, such as increased stability and bioavailability.

Material Science and Catalysis

In material science, triazoles are investigated for their potential in creating new materials with specific optical, electronic, and structural properties. Their application extends to catalysis, where they can act as ligands in metal complexes, influencing catalytic activities and selectivities in synthetic transformations. This versatility underscores the triazole moiety's role in advancing sustainable and green chemistry practices (Mehul P. Parmar, Ruturajsinh M. Vala, & H. Patel, 2023).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mecanismo De Acción

Target of Action

Similar compounds, such as 1,2,4-triazolo[1,5-a]pyridine derivatives, have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These targets play crucial roles in various biological processes, including immune response, oxygen sensing, and signal transduction.

Mode of Action

It’s worth noting that similar compounds interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding . The interaction with the target leads to changes in the target’s function, which can result in altered cellular processes.

Biochemical Pathways

Given the potential targets mentioned above, it can be inferred that the compound may influence pathways related to immune response, oxygen sensing, and signal transduction .

Result of Action

Based on the potential targets, it can be inferred that the compound may modulate immune response, oxygen sensing, and signal transduction, leading to potential therapeutic effects .

Propiedades

IUPAC Name |

2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4/c1-2-7-10-8-6(9)4-3-5-12(8)11-7/h6H,2-5,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YURCFQNMXAHZRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN2CCCC(C2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-ethyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Oxaspiro[3.5]nonan-6-one](/img/structure/B1429555.png)

![2-(((1S,2R,4s)-4-(dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid](/img/structure/B1429560.png)

![{4-[(Methylsulfanyl)methyl]phenyl}methanamine](/img/structure/B1429566.png)

![[4-(2-Methoxyethyl)phenyl]methanol](/img/structure/B1429571.png)

![5-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1429572.png)

![1-Nitro-4-[4-(trifluoromethoxy)phenyl]benzene](/img/structure/B1429574.png)